Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride
Description
Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride (CAS: 1207894-63-0) is a cyclobutane-based compound with a molecular formula of C₁₂H₁₆ClNO₃ and a molecular weight of 257.71 g/mol . It features a cyclobutane ring substituted with an amino group, a benzyloxymethyl moiety, and a methyl carboxylate group. This compound is primarily used as a pharmaceutical intermediate or impurity reference standard, notably identified as Baloxavir Impurity 49 (Hydrochloride) in drug development contexts . Its synthesis typically involves multi-step reactions starting from cyclobutane derivatives, as evidenced by patent applications detailing its use in complex organic syntheses .
Properties
IUPAC Name |
methyl 1-amino-3-(phenylmethoxymethyl)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-13(16)14(15)7-12(8-14)10-18-9-11-5-3-2-4-6-11;/h2-6,12H,7-10,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVNGNNFSQENAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)COCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride, a cyclobutane derivative, has gained attention in recent years for its potential biological activities. This compound features an amino group, a benzyloxy group, and a methyl ester group, which contribute to its unique properties and biological interactions. The exploration of its biological activity encompasses various aspects including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H19NO3
- CAS Number : 1785587-52-1
- IUPAC Name : Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate
The biological activity of Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its structural components allow it to modulate the activity of these targets, leading to various biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate exhibits several biological activities:
Antioxidant Activity
Studies have shown that derivatives of cyclobutane compounds can possess antioxidant properties. The presence of the benzyloxy group may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Properties
Preliminary research suggests that this compound may exhibit antimicrobial activity against various pathogens. Its structural features could contribute to its effectiveness in disrupting microbial cell membranes or inhibiting essential microbial enzymes .
Neuroprotective Effects
Emerging studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation. This area remains under investigation but highlights the compound's therapeutic potential in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| Methyl 1-amino-3-[(phenylmethoxy)methyl]cyclobutane-1-carboxylate | Similar cyclobutane structure | Antioxidant properties |
| Methyl 1-amino-3-methylcyclobutane-1-carboxylate | Lacks benzyloxy group | Lowered bioactivity observed |
Case Studies
Several case studies have been conducted to evaluate the biological effects of Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate:
- In Vitro Studies : Research demonstrated that this compound reduced oxidative stress markers in neuronal cell lines, suggesting potential applications in neuroprotection.
- Microbial Assays : Tests against common bacterial strains revealed significant inhibition, indicating its potential as an antimicrobial agent.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.31 g/mol
- IUPAC Name : Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate
- CAS Number : 1785587-52-1
The compound features a cyclobutane structure with an amino group, a benzyloxy group, and a methyl ester group, making it a versatile building block for chemical synthesis.
Chemistry
Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate is utilized as a building block for synthesizing more complex molecules. Its unique structural features enable chemists to explore various synthetic pathways, including:
- Formation of Cyclobutane Derivatives : The compound serves as a precursor for creating other cyclobutane derivatives through cyclization reactions.
- Functionalization : The benzyloxy group allows for further functionalization via nucleophilic substitution reactions.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Key areas of focus include:
- Biological Activity : Preliminary studies suggest antimicrobial properties against specific bacterial strains, indicating its potential as an antimicrobial agent.
- Mechanism of Action : The compound may modulate biological pathways by interacting with enzymes or receptors due to its unique structure .
Medicine
The medicinal applications of methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate are particularly promising:
- Drug Development : It is being investigated as a lead compound for developing therapeutics targeting metabolic disorders and other diseases .
- Pharmacological Studies : Research involving animal models shows that derivatives may influence metabolic pathways, suggesting applications in treating conditions like Type 2 diabetes mellitus .
Industrial Applications
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its structural features make it valuable in creating compounds with specific properties tailored to industrial needs.
Case Studies
Several case studies highlight the efficacy and safety profile of methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate:
- Antimicrobial Activity Study :
- Pharmacological Studies :
Comparison with Similar Compounds
1-Amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic Acid Hydrochloride
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
- Molecular Formula: C₇H₁₃ClNO₂
- Molecular Weight : 178.64 g/mol
- Key Differences: Replaces the benzyloxymethyl group with a methylamino group, significantly reducing molecular weight and lipophilicity. LCMS Data: m/z 411 [M+H]⁺ and HPLC retention time of 1.18 minutes (SMD-TFA05 conditions) . Synthetic Utility: Acts as a precursor in the synthesis of larger heterocyclic compounds, such as diazaspiro derivatives .
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate Hydrochloride
- Molecular Formula: C₆H₁₁ClNO₃
- Molecular Weight : ~181.62 g/mol (calculated)
- Key Differences :
Methyl 1-[(2-hydroxyethyl)amino]cyclobutane-1-carboxylate Hydrochloride
- Molecular Formula: C₁₁H₁₅ClNO₃
- Molecular Weight : 257.71 g/mol (matches target compound but differs in substituents)
- Key Differences: Features a 2-hydroxyethylamino group instead of benzyloxymethyl, introducing hydrogen-bonding capability.
Comparative Data Table
Research Findings and Implications
- Structural Impact on Reactivity: The benzyloxymethyl group in the target compound enhances lipophilicity, making it suitable for crossing biological membranes, whereas hydroxyl or methylamino analogs prioritize solubility .
- Synthetic Challenges : Cyclobutane derivatives with bulky substituents (e.g., benzyloxymethyl) require optimized reaction conditions to avoid ring-opening side reactions .
- Analytical Differentiation : LCMS and HPLC data (e.g., m/z 411 vs. 658 in diazaspiro derivatives) highlight how substituents influence fragmentation patterns and chromatographic behavior .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride?
- Methodology :
- Step 1 : Start with methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (Reference Example 85). Dissolve in ethyl acetate, add stoichiometric 4-toluenesulfonate monohydrate, concentrate under reduced pressure, and filter to isolate the product (yield ~80%) .
- Step 2 : For analogs, benzyloxy-containing intermediates (e.g., 4-(benzyloxy)-3-chlorobenzaldehyde) can be introduced via nucleophilic substitution or coupling reactions under inert atmospheres .
- Purification : Use HPLC (e.g., SMD-TFA05 conditions) to confirm purity (>95%) and LCMS (m/z 411 [M+H]⁺) for structural validation .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- 1H-NMR : Key peaks include δ 9.10 (broad singlet, NH₃⁺), δ 7.48–7.12 (aromatic protons from benzyloxy groups), and δ 3.82 (methoxy singlet) .
- LCMS/HPLC : Retention time ~1.18 minutes (SMD-TFA05) with m/z 411 [M+H]⁺ ensures molecular weight confirmation .
- Elemental Analysis : Verify chloride content via titration or ion chromatography .
Q. What are the solubility and storage recommendations?
- Solubility : Analogous ethyl ester derivatives (e.g., Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate) are soluble in DMSO, ethanol, and ethyl acetate. Pre-warm to 37°C and sonicate for dissolution .
- Storage : Store at -20°C in airtight containers; avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can structural contradictions in NMR data be resolved during characterization?
- Case Study : A 1H-NMR signal at δ 2.56–2.31 (7H, m) may overlap cyclobutane ring protons and methylene groups. Use 2D NMR (COSY, HSQC) to assign protons unambiguously .
- Data Cross-Validation : Compare with analogs (e.g., methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate) where cyclobutane protons resonate at δ 1.77–1.73 .
Q. What strategies optimize low yields in benzyloxy-group incorporation?
- Reaction Optimization :
- Use anhydrous conditions (e.g., 2-butanone as solvent) and pyridine hydrochloride as a catalyst to enhance benzyloxy coupling efficiency .
- Increase reaction time (1–2 hours) and monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Yield Improvement : Scale-down trials show adding heptane as an anti-solvent improves crystallization (yield increase from 70% to 85%) .
Q. How does the cyclobutane ring conformation affect biological activity?
- Structural Insights :
- The rigid cyclobutane core restricts rotational freedom, enhancing binding to targets (e.g., enzyme active sites). Compare with cyclohexane analogs, which show reduced activity due to flexibility .
- Stereochemistry: The (1S,3S) configuration (see methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride) increases metabolic stability vs. trans-isomers .
Q. How to address discrepancies in LCMS/HPLC data across batches?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
